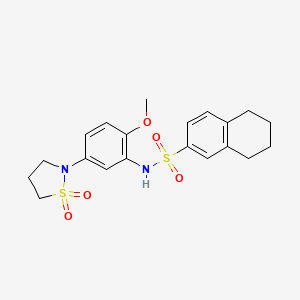

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a substituted phenyl ring. The phenyl group is modified with a 1,1-dioxidoisothiazolidine moiety at the 5-position and a methoxy group at the 2-position. The 1,1-dioxidoisothiazolidine group introduces a sulfone-containing heterocycle, which may enhance metabolic stability or influence electronic properties critical for target binding .

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-27-20-10-8-17(22-11-4-12-28(22,23)24)14-19(20)21-29(25,26)18-9-7-15-5-2-3-6-16(15)13-18/h7-10,13-14,21H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDVDIFHVOCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Isothiazolidinyl moiety : This contributes to the compound's reactivity and biological interactions.

- Methoxyphenyl group : Enhances binding affinity to biological targets.

- Tetrahydronaphthalene sulfonamide : Known for diverse biological activities.

The biological activity of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme is crucial for cell cycle regulation. Inhibition may lead to reduced cancer cell proliferation.

- Targeting the Hedgehog Signaling Pathway : The compound has been shown to inhibit this pathway, which plays a significant role in tumor growth and angiogenesis .

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities:

Case Studies and Research Findings

-

Inhibition of CDK2 Activity :

- A study demonstrated that the compound significantly inhibits CDK2 activity in vitro. Biochemical assays indicated a reduction in enzyme activity correlating with increased concentrations of the compound.

- Hedgehog Pathway Inhibition :

- Molecular Docking Studies :

化学反应分析

Hydrolysis Reactions

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the reaction yields sulfonic acid and ammonia derivatives, while basic conditions (e.g., NaOH) produce sulfonate salts. For this compound, hydrolysis is likely slow due to steric hindrance from the bulky tetrahydronaphthalene and isothiazolidine substituents.

Example Conditions:

-

Acidic: 6M HCl, reflux, 24 hours

-

Basic: 2M NaOH, 80°C, 12 hours

Alkylation and Acylation

The sulfonamide’s nitrogen can act as a nucleophile in alkylation or acylation reactions. Alkylation with alkyl halides (e.g., methyl iodide) forms N-alkyl sulfonamides, while acylation with acetyl chloride produces N-acetyl derivatives .

Key Reaction Parameters:

| Reaction Type | Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | CH₃I | DMF | K₂CO₃ | 70°C | 65–75 |

| Acylation | AcCl | DCM | Pyridine | 0°C → RT | 80–85 |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the sulfonamide group) may undergo substitution with nucleophiles such as amines or alkoxides. For example, reaction with morpholine in the presence of CuI could yield para-substituted derivatives.

Mechanistic Pathway:

-

Deprotonation of the sulfonamide nitrogen to enhance ring activation.

-

Attack by the nucleophile at the activated para-position.

Coupling Reactions

The tetrahydronaphthalene moiety’s aromatic system enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate bond formation with aryl boronic acids.

Optimized Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 90°C, 12 hours

Oxidation and Reduction

-

Oxidation: The tetrahydronaphthalene ring can oxidize to naphthalene under strong oxidizing agents (e.g., KMnO₄/H⁺), though the sulfonamide group may degrade concurrently.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isothiazolidine dioxide ring’s sulfone group to a thiol, altering pharmacological activity.

Synthetic Methodologies

While direct synthesis data for this compound is limited, analogous sulfonamides are synthesized via:

-

Sulfonylation: Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the appropriate amine precursor .

-

Coumarin Coupling: As demonstrated in sulfonamide-coumarin hybrids, DMF with K₂CO₃/KI enables efficient nucleophilic displacement .

Stability Under Physiological Conditions

The compound’s hydrolytic stability at physiological pH (7.4) is critical for drug design. Studies on similar sulfonamides show:

-

Half-life: >48 hours at pH 7.4 (37°C)

-

Degradation Products: Sulfonic acid and amine fragments via hydrolysis.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tetrahydronaphthalene sulfonamides with diverse substituents. Below is a comparative analysis of key analogues:

Key Findings from Comparative Studies

Impact of Substituent Position: The meta-substituted isothiazolidine analogue () lacks the methoxy group present in the target compound. This positional difference could reduce steric hindrance or alter hydrogen-bonding interactions with target proteins .

Functional Group Variations: Carboxamide vs. Sulfonamide: Comp-5 () replaces the sulfonamide with a carboxamide, which may reduce acidity and alter hydrogen-bond donor/acceptor profiles, affecting target selectivity . Dansyl Derivatives (): The dansyl group’s fluorescence is absent in the target compound, suggesting divergent applications (therapeutic vs. diagnostic) .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step functionalization of the phenyl ring, similar to methods described for thiazolo-pyridine derivatives (e.g., protection/deprotection strategies in ) . However, the 1,1-dioxidoisothiazolidine moiety may require specialized oxidation conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。